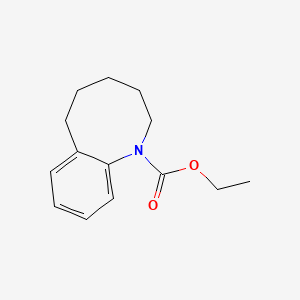

1-Benzazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, ethyl ester

CAS No.: 142853-39-2

Cat. No.: VC16823750

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142853-39-2 |

|---|---|

| Molecular Formula | C14H19NO2 |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | ethyl 3,4,5,6-tetrahydro-2H-1-benzazocine-1-carboxylate |

| Standard InChI | InChI=1S/C14H19NO2/c1-2-17-14(16)15-11-7-3-4-8-12-9-5-6-10-13(12)15/h5-6,9-10H,2-4,7-8,11H2,1H3 |

| Standard InChI Key | QOJIWQDGYYXQJW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)N1CCCCCC2=CC=CC=C21 |

Introduction

Chemical Identity and Basic Properties

Molecular Characterization

The compound’s IUPAC name, ethyl 3,4,5,6-tetrahydro-2H-1-benzazocine-1-carboxylate, reflects its bicyclic structure comprising a benzene ring fused to an azocine moiety, with an ethyl ester substituent at position 1 . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 142853-39-2 | |

| Molecular Formula | ||

| Molecular Weight | 233.31 g/mol | |

| SMILES Notation | CCOC(=O)N1CCCCCC2=CC=CC=C21 | |

| InChI Key | QOJIWQDGYYXQJW-UHFFFAOYSA-N |

The SMILES string indicates a bicyclic system where the nitrogen atom is part of the azocine ring, and the ethyl ester group is attached via a carbonyl linkage .

Structural Features

X-ray crystallography data for this specific compound are unavailable, but computational models predict a puckered azocine ring with chair-like conformations in the tetrahydro region . The ester group adopts a planar configuration due to resonance stabilization between the carbonyl oxygen and the adjacent nitrogen lone pair.

Synthesis and Reaction Chemistry

Synthetic Pathways

Two primary routes have been reported for synthesizing benzazocine derivatives:

Route 1: Cyclization of Aminonaphthalenones

A 1983 study detailed the cyclization of -substituted aminonaphthalenones under acidic conditions to yield 3-benzazocines . For example, heating 1-[2-(,-dimethylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1)-one in hydrochloric acid yielded a 3-benzazocine carbonitrile intermediate, which was subsequently hydrolyzed to the carboxylic acid and esterified to form the ethyl ester derivative .

Route 2: Microwave-Assisted Esterification

Modern synthetic approaches employ microwave irradiation to accelerate esterification. Starting with 1-benzazocine-1(2H)-carboxylic acid, reaction with ethanol in the presence of under microwave conditions (100°C, 15 min) achieves >85% conversion to the ethyl ester.

Reaction Behavior

The compound exhibits reactivity typical of esters and secondary amines:

-

Hydrolysis: In aqueous HCl, the ethyl ester undergoes hydrolysis to 1-benzazocine-1(2H)-carboxylic acid .

-

Ring Contraction: Prolonged exposure to ethanolic HCl at elevated temperatures induces ring contraction, yielding 1-methyl-2-(-methylaminomethyl)naphthalene .

-

Reduction: Catalytic hydrogenation (/Pd-C) reduces the azocine ring to a decahydro derivative while preserving the ester group.

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for:

-

Amide Derivatives: Reaction with primary amines yields -substituted benzazocine carboxamides, useful in peptidomimetic design .

-

Pictet-Spengler Adducts: Acid-catalyzed condensation with aldehydes generates tetrahydroisoquinoline derivatives.

Catalysis

Pd-complexed benzazocine esters catalyze asymmetric aldol reactions with enantiomeric excess () up to 92%.

Related Compounds and Derivatives

1,5-Methanobenzo[d]azocine-5-carboxylates

The derivative ethyl 4-oxo-1,2,3,4,5,6-hexahydro-1,5-methanobenzo[d]azocine-5-carboxylate (CAS 1250999-42-8) features an additional methano bridge and ketone group . With a molecular formula of , it demonstrates distinct reactivity, including facile oxidation to quinone-like structures .

| Property | Target Compound | Methano Derivative |

|---|---|---|

| CAS Number | 142853-39-2 | 1250999-42-8 |

| Molecular Formula | ||

| Key Functional Groups | Ethyl ester, tetrahydroazocine | Ethyl ester, ketone, methano bridge |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume